molecular formula C14H12N4O2 B2745397 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol CAS No. 1092204-92-6

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol

Cat. No.: B2745397
CAS No.: 1092204-92-6
M. Wt: 268.276
InChI Key: OWFXQLMFKARFSP-UHFFFAOYSA-N
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Description

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is a complex organic compound featuring a tetrazole ring and a benzene ring with hydroxyl groups

Mechanism of Action

Target of Action

The primary target of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis.

Mode of Action

The compound interacts with its target through hydrogen bonding . In the active pockets of the P38 MAP kinase protein, the compound forms two or more hydrogen bonds with amino acids . This interaction results in a change in the protein’s function, affecting the cellular processes it regulates.

Pharmacokinetics

It is suggested that the synthesized compounds obey all five rules with good bioavailability . This implies that the compound is well-absorbed and distributed within the body, metabolized efficiently, and excreted appropriately, leading to effective bioavailability.

Result of Action

The compound exhibits significant biological activity. It has been screened for its antibacterial , anticancer , and anti-TB activities . The compound shows a significant zone of inhibition at higher concentrations , indicating its potential as a potent biological agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol typically involves the reaction of benzyl chloride with sodium azide to form benzyl azide. This intermediate then undergoes a cycloaddition reaction with a suitable alkyne to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is unique due to the presence of both the tetrazole ring and hydroxyl groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is a complex organic compound that features a tetrazole ring and hydroxyl groups on a benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂N₄O₂, with a molecular weight of approximately 268.27 g/mol. The presence of both the tetrazole and hydroxyl functional groups enhances its reactivity and interaction with biological targets.

The primary target of this compound is the P38 MAP kinase , a crucial protein involved in various cellular processes including inflammation and cell differentiation. The compound interacts with this target through hydrogen bonding within the active site, facilitating its biological effects.

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties. It has been screened against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antibacterial action.

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against specific cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of key signaling pathways associated with cell survival.

Anti-Tuberculosis Activity

Preliminary studies suggest that this compound may also exhibit anti-TB activity. The compound's mechanism involves inhibiting the growth of Mycobacterium tuberculosis, potentially through interference with metabolic pathways essential for bacterial survival.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound demonstrates favorable bioavailability and absorption characteristics. It adheres to the Lipinski's Rule of Five, suggesting good oral bioavailability and potential for development as an oral therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Study AAntibacterialEffective against Gram-positive bacteria; MIC values comparable to standard antibiotics.
Study BAnticancerInduces apoptosis in breast cancer cell lines; activates caspase pathways.
Study CAnti-TBInhibits Mycobacterium tuberculosis growth; potential as a new anti-TB agent.

Properties

IUPAC Name

4-(2-benzyltetrazol-5-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-12-7-6-11(8-13(12)20)14-15-17-18(16-14)9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFXQLMFKARFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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